N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a tetrazole ring via a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Linking the Cyclohexylmethyl Group: This step involves the alkylation of the tetrazole ring with a cyclohexylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran and tetrazole derivatives.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide: shares structural similarities with other benzofuran and tetrazole derivatives.
Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and its esters.
Tetrazole Derivatives: Compounds like 5-(1-cyclohexyl-1H-tetrazol-5-yl)methyl-2-methoxyacetamide.
Uniqueness
Structural Uniqueness: The combination of a benzofuran core with a tetrazole ring linked via a cyclohexylmethyl group is relatively unique.
Functional Uniqueness: The compound’s potential bioactivity and applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-17(15-10-12-6-4-5-9-14(12)24-15)18-11-16-19-20-21-22(16)13-7-2-1-3-8-13/h4-6,9-10,13H,1-3,7-8,11H2,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTNFVVCJQWFLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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